2-(Thiophen-2-yl)propan-2-amine

Übersicht

Beschreibung

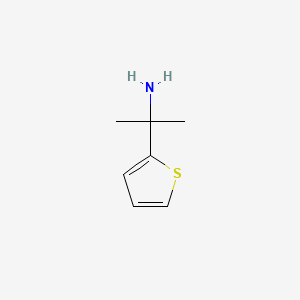

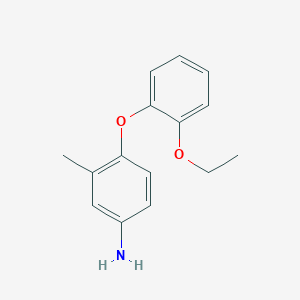

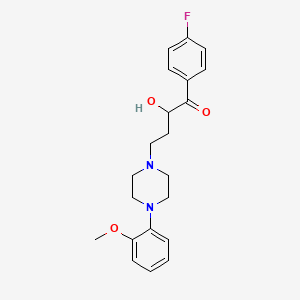

2-(Thiophen-2-yl)propan-2-amine is a chemical compound with the CAS Number: 81289-15-8 . It has a molecular weight of 141.24 and a linear formula of C7H11NS . It is also known as 1-methyl-1-(2-thienyl)ethylamine . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(Thiophen-2-yl)propan-2-amine, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)propan-2-amine is represented by the InChI code: 1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 . The exact mass of the compound is 141.061218 .Chemical Reactions Analysis

Thiophene-based analogs, including 2-(Thiophen-2-yl)propan-2-amine, have been used to produce a variety of biologically active compounds . They play a vital role in medicinal chemistry, helping to improve advanced compounds with a range of biological effects .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 207.0±15.0 °C at 760 mmHg . The flash point is 79.0±20.4 °C . The compound’s LogP value is 1.46 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- The results of these studies have shown that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors .

- The outcomes of these applications have shown that thiophene derivatives play a prominent role in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Medicinal Chemistry

Industrial Chemistry and Material Science

- Thiophene derivatives like 2-Thiopheneethylamine (2-thiophene ethyl amine, 2- (thien-2-yl)ethylamine) are suitable to functionalize multiwall carbon nanotubes (MWCNT) .

- The method of application involves the reaction of 2-Thiopheneethylamine with MWCNT .

- The outcome of this application is the functionalized MWCNT, which can be used in various fields like nanotechnology .

- 2-Thiopheneethylamine can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives .

- The method of application involves the reaction of 2-Thiopheneethylamine with isothiocyanatoketones and acylguanidines derivatives .

- The outcome of this application is the synthesis of pyrimidine derivatives, which have various applications in medicinal chemistry .

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

Synthesis of Pyrimidine Derivatives

Safety And Hazards

The compound is considered hazardous and is classified as a flammable liquid . It can cause serious eye irritation and is harmful if swallowed . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . Protective gloves, clothing, and eye/face protection should be worn when handling the compound .

Zukünftige Richtungen

Thiophene-based analogs, including 2-(Thiophen-2-yl)propan-2-amine, have attracted interest due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFAHQAWCKSUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275475 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)propan-2-amine | |

CAS RN |

81289-15-8 | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)